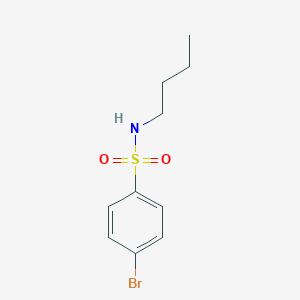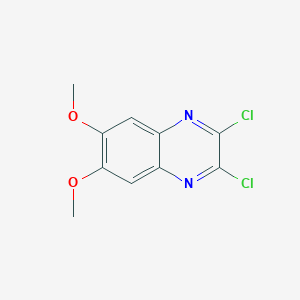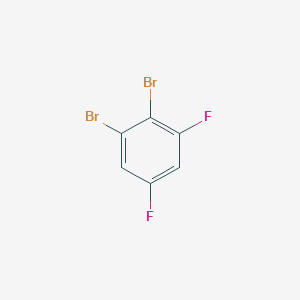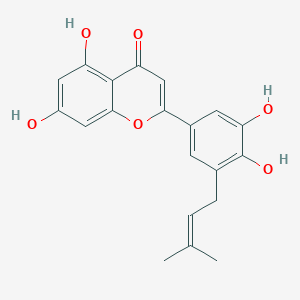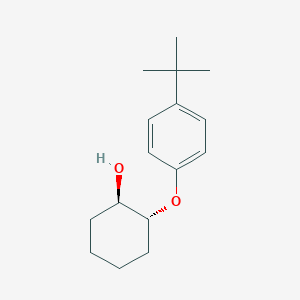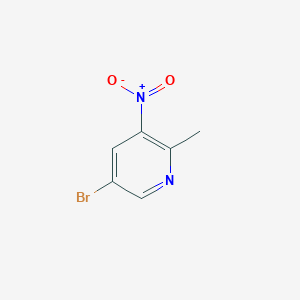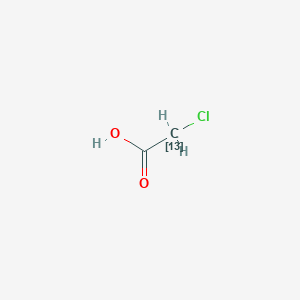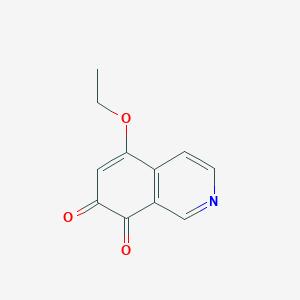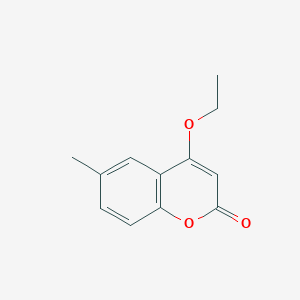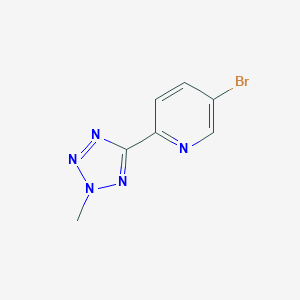
5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives, which are structurally related to 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, has been reported. These derivatives were obtained through a systematic approach that involved the condensation of 5-Bromo-2,3-diaminopyridine with various aromatic aldehydes in the presence of molecular iodine in water. This step was followed by alkylation reactions using different alkyl dibromide agents. The synthesized compounds were characterized using NMR spectroscopy, and the structures of selected derivatives were confirmed by monocrystalline X-ray crystallography .
Molecular Structure Analysis
The molecular structure of the synthesized 6-bromo-imidazo[4,5-b]pyridine derivatives was elucidated using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methods at the B3LYP/6-31G++(d,p) level of theory. Additionally, the intermolecular contacts between units of the synthesized compounds were determined through Hirshfeld surface analysis. This analysis provided insights into the molecular interactions and stability of the compounds .
Chemical Reactions Analysis
The chemical reactivity of the synthesized compounds was explored through molecular docking studies. These studies aimed to determine the binding affinity of the compounds to the binding site of S. aureus tyrosyl-tRNA synthetase, a target enzyme. Among the compounds tested, one derivative, referred to as 9a, showed the highest binding affinity with a value of -8.74 Kcal/mol, indicating its potential as a tyrosyl-tRNA synthetase inhibitor .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine are not directly reported in the provided papers, related compounds have been studied. For instance, the structural differences observed in the pyridin-2-ylboron derivatives, which include variations in the orientation of the dioxaborolane ring and bond angles of the BO2 group, contribute to their stability and reactivity. Ab initio calculations based on the crystal structures of these compounds revealed different distributions in the HOMO and LUMO, which correspond to the observed differences in chemical reactions . Additionally, the photoluminescent properties of related ligands and their complexes were studied, which could suggest similar properties for 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Crystallography
- Summary of Application : The crystal structure of 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine has been studied . This research contributes to the understanding of the molecular structure and arrangement of this compound.
- Methods of Application : The crystal structure was determined using X-ray diffraction . The crystal was a colorless block with a size of 0.24 × 0.21 × 0.17 mm .
- Results : The crystal structure was found to be triclinic, with specific parameters such as a = 8.3319 (4) Å, b = 10.0666 (5) Å, c = 11.4042 (6) Å, α = 107.213 (5)°, β = 99.394 (4)°, γ = 95.540 (4)°, V = 890.71 (8) Å .
Antibacterial Research
- Summary of Application : 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 is used in infectious disease research as an antibacterial agent .
- Methods of Application : This compound is available for purchase as a reference standard for research purposes .
- Results : The specific results or outcomes of this application are not provided in the source .
Organic Synthesis
- Summary of Application : This compound has been used as a synthetic intermediate in organic synthesis.
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source.
- Results : The specific results or outcomes of this application are not provided in the source.
Pharmaceutical Research
- Summary of Application : 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 is an intermediate in synthesizing Tedizolid-d3 , a labelled form of Tedizolid, known as TR-700, which is an oral and intravenous administered intracellular antibacterial drug .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes of this application are not provided in the source .
Synthesis of Torezolid-based Antibacterial Agent
- Summary of Application : This compound has been used to investigate a Torezolid-based antibacterial agent .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes of this application are not provided in the source .
Synthesis of 2-(2-Methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Summary of Application : This compound has been used in the synthesis of 2-(2-Methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes of this application are not provided in the source .
Synthesis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3
- Summary of Application : This compound is an intermediate in synthesizing Tedizolid-d3 , a labelled form of Tedizolid, known as TR-700, which is an oral and intravenous administered intracellular antibacterial drug .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes of this application are not provided in the source .
Synthesis of 2-(2-Methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Summary of Application : This compound has been used to investigate a Torezolid-based antibacterial agent .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-(2-methyltetrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5/c1-13-11-7(10-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANKGNBDRWYWSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634149 | |
| Record name | 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-methyl-2h-tetrazol-5-yl)pyridine | |
CAS RN |
380380-64-3 | |
| Record name | 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 380380-64-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

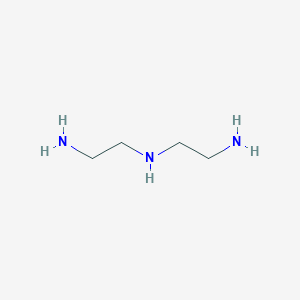
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B155797.png)
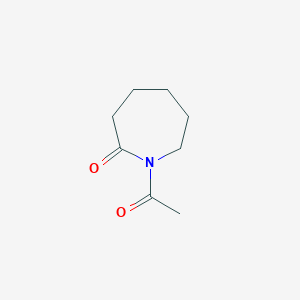
![1-Tricyclo[8.2.2.2(4,7)]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaen-5-yl-ethanone](/img/structure/B155803.png)
